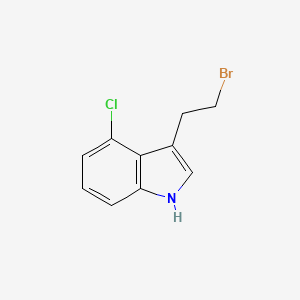

3-(2-Bromoethyl)-4-chloro-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Heterocyclic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. bohrium.com Its structure is found in a vast array of natural products, most notably the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov This widespread presence in biologically active molecules has rendered the indole scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in successful drugs. openmedicinalchemistryjournal.com

In organic synthesis, the indole ring system is a versatile building block. guidechem.com Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. openmedicinalchemistryjournal.com The reactivity of the indole nucleus can be finely tuned through the introduction of various substituents, allowing for the construction of complex molecular architectures. A multitude of named reactions, such as the Fischer, Bischler, and Leimgruber-Batcho indole syntheses, have been developed to create substituted indoles, highlighting the long-standing interest in this heterocyclic system. openmedicinalchemistryjournal.com The ability to participate in a wide range of chemical transformations, including multicomponent reactions, further underscores its importance as a synthetic intermediate.

Overview of Halogenated Indole Derivatives in Contemporary Chemical Research

The introduction of halogen atoms onto the indole scaffold has a profound impact on its physicochemical and biological properties. Halogenation can alter the electron distribution within the ring system, influencing its reactivity and its ability to interact with biological targets. For instance, the presence of a halogen can increase lipophilicity, which can enhance membrane permeability and oral absorption of drug candidates. Furthermore, halogens can act as bioisosteres for other functional groups and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

In contemporary chemical research, halogenated indoles are investigated for a wide range of applications. For example, 4-chloroindole-3-acetic acid is a naturally occurring plant hormone found in certain legumes that exhibits higher activity in some bioassays than its non-halogenated counterpart. oup.comnih.govcaymanchem.comwikipedia.org The synthesis of various halogenated indole derivatives is a subject of ongoing research, with a focus on developing new methodologies for selective halogenation and exploring the utility of these compounds as intermediates in the synthesis of more complex molecules. mdpi.com The presence of a halogen atom provides a handle for further functionalization through cross-coupling reactions, which significantly expands the chemical space accessible from a halogenated indole precursor.

Rationale for Investigating 3-(2-Bromoethyl)-4-chloro-1H-indole as a Core Research Subject

The compound this compound presents itself as a compelling subject for chemical investigation due to the combination of a halogenated indole core and a reactive side chain. The chlorine atom at the 4-position is expected to modify the electronic properties of the indole ring, potentially influencing its biological activity and reactivity.

The key feature of this molecule is the 3-(2-bromoethyl) substituent. The bromoethyl group is a versatile functional handle for a variety of chemical transformations. The bromine atom is a good leaving group, making the ethyl side chain susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, opening up avenues for the synthesis of a library of novel indole derivatives. For instance, the related compound 3-(2-bromoethyl)indole is a known precursor for the synthesis of β-carbolines and other complex heterocyclic systems. sigmaaldrich.com It has also been investigated for its potential anticancer properties. google.comnih.gov

Therefore, this compound can be viewed as a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The combination of the 4-chloro substituent and the reactive 3-(2-bromoethyl) side chain provides a platform for creating diverse and complex molecular architectures that are not easily accessible through other synthetic routes.

Detailed Research Findings

While specific research on this compound is not extensively documented in publicly available literature, we can infer its properties and potential reactivity from data on closely related compounds.

Physicochemical Properties

Below is a table of predicted and known properties of the target compound and its close relatives. It is important to note that predicted values are estimations and may differ from experimental values.

| Property | This compound (Predicted) | 3-(2-Bromoethyl)indole sigmaaldrich.com | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one nih.gov |

| Molecular Formula | C₁₀H₉BrClN | C₁₀H₁₀BrN | C₁₀H₉BrClNO |

| Molecular Weight | 258.54 g/mol | 224.10 g/mol | 274.54 g/mol |

| Melting Point | Not Available | 97-99 °C | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Not Available | Soluble in chloroform | Not Available |

Reactivity and Synthetic Applications

The primary reactivity of this compound is expected to be centered around the bromoethyl side chain. This group is an excellent electrophile, readily undergoing substitution reactions with a variety of nucleophiles.

Alkylation: Amines, thiols, and other nucleophiles can displace the bromide to form new carbon-nitrogen, carbon-sulfur, or other carbon-heteroatom bonds. This is a common strategy for building more complex molecules. The parent compound, 3-(2-bromoethyl)indole, is used in the synthesis of N-(2-(3-indolyl)ethyl)aza-crown ethers. sigmaaldrich.com

Cyclization Reactions: Intramolecular cyclization reactions can be envisioned where a nucleophilic portion of a molecule attached to the ethyl side chain attacks the indole ring, or vice versa, to form new ring systems. This is a key strategy in the synthesis of polycyclic indole alkaloids. 3-(2-Bromoethyl)indole is a known precursor for the synthesis of 6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide. sigmaaldrich.com

The 4-chloro substituent is relatively unreactive towards nucleophilic aromatic substitution but can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at this position, although this would likely require specific catalytic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrClN |

|---|---|

Molecular Weight |

258.54 g/mol |

IUPAC Name |

3-(2-bromoethyl)-4-chloro-1H-indole |

InChI |

InChI=1S/C10H9BrClN/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5H2 |

InChI Key |

KZAAPDWUTLMLOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Bromoethyl 4 Chloro 1h Indole

Strategies for Regioselective Construction of the 4-Chloro-1H-indole Core

The inherent electronic properties of the indole (B1671886) ring favor electrophilic substitution at the C3 position, making direct functionalization at the C4 position of the benzene (B151609) ring a significant challenge. To overcome this, chemists have developed several sophisticated strategies, including the use of directing groups, specialized catalytic systems, and cyclization-based approaches.

Electrophilic Halogenation Protocols for Indole Systems

Direct electrophilic chlorination of an unsubstituted indole at the C4 position is generally not feasible due to the high nucleophilicity of the pyrrole (B145914) ring, particularly the C3 position. Modern strategies circumvent this issue by temporarily installing a directing group at the C3 position. This group deactivates the pyrrole ring towards electrophilic attack and sterically or electronically directs the incoming electrophile to the C4 position.

A common and effective approach involves the use of N-protected indole-3-carbaldehydes as substrates. The C3-formyl group serves as an effective directing group, allowing for regioselective chlorination at C4. A patent describes the use of N-chlorosuccinimide (NCS) as a mild and efficient chlorinating agent for this transformation, which is compatible with various N-protecting groups. google.com The reaction typically proceeds under mild conditions and offers excellent regioselectivity and high yields. google.com

Table 1: Electrophilic C4-Chlorination of N-Protected Indole-3-carbaldehydes

| N-Protecting Group | Chlorinating Agent | Yield (%) | Reference |

|---|---|---|---|

| p-Nitrobenzenesulfonyl | N-Chlorosuccinimide (NCS) | 83% | google.com |

| Thiophene-2-formyl | N-Chlorosuccinimide (NCS) | 68% | google.com |

| Furan-2-formyl | N-Chlorosuccinimide (NCS) | 72% | google.com |

This table showcases the use of a C3-formyl directing group to facilitate regioselective C4-chlorination.

Transition Metal-Catalyzed Approaches for C–H Chlorination

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of unreactive C-H bonds. rsc.orgnih.govresearchgate.net For the C4-chlorination of indoles, this strategy again relies heavily on the use of a directing group, typically at the C3 or N1 position, to guide the metal catalyst.

Weakly-coordinating, carbonyl-based groups at the C3 position, such as aldehydes or ketones, have proven successful in directing various transition metals, including ruthenium and rhodium, to activate the C4-H bond. nih.govnih.gov For instance, a ruthenium-catalyzed protocol has been developed for the highly regioselective functionalization of the indole C4-position, employing an aldehyde as the directing group under mild, open-flask conditions. nih.gov Similarly, rhodium(III) catalysis has been used for C4-selective cyanation, demonstrating the viability of this position for metal-catalyzed transformations. bohrium.com These methods provide an atom-economical route to 4-substituted indoles, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net

Table 2: Transition Metal-Catalyzed C4-Functionalization of Indoles

| Catalyst System | Directing Group (Position) | Reaction Type | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Aldehyde (C3) | C-H Functionalization | nih.gov |

| Rhodium (Rh) | Aldehyde/Ketone (C3) | C-H Annulation | nih.gov |

| Cobalt (Co) | Carboxamide (C3) | C-H Annulation | acs.org |

| Palladium (Pd) | N/A (on Chloroaniline) | N-Heteroannulation | organic-chemistry.org |

This table summarizes various transition metal-catalyzed methods targeting the C4-position of the indole core, often guided by a directing group.

Cyclization Reactions Leading to 4-Chloroindole (B13527) Scaffolds

Building the indole ring from acyclic precursors is a fundamental and widely used strategy. By incorporating the desired chloro-substituent into one of the starting materials, the regiochemical outcome is predetermined.

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comtestbook.com

To construct a 4-chloroindole scaffold, the synthesis begins with a (3-chlorophenyl)hydrazine. Condensation of this hydrazine (B178648) with an appropriate carbonyl compound, such as 4,4-diethoxybutanal (which generates acetaldehyde (B116499) in situ), followed by treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), leads to the formation of the desired 4-chloro-1H-indole. wikipedia.orgtestbook.com The position of the chlorine atom is unequivocally established by its presence on the starting phenylhydrazine.

Reaction Scheme: Fischer Synthesis of 4-Chloro-1H-indole

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the construction of heterocyclic rings. These methods offer high efficiency, functional group tolerance, and broad applicability. mdpi.com A powerful strategy for indole synthesis is the direct annulation of substituted 2-chloroanilines with ketones. organic-chemistry.org

This approach involves the palladium-catalyzed reaction between a 2-chloroaniline (B154045) bearing a substituent at the 6-position (which will become the C4 position of the indole) and a ketone. For the synthesis of a 4-chloroindole derivative, a starting material such as 2-amino-3-chlorotoluene or a related 2,6-disubstituted aniline (B41778) would be required. The reaction is typically catalyzed by a palladium complex with a bulky phosphine (B1218219) ligand, such as [Pd(tBu3P)2], in the presence of a base like K3PO4. organic-chemistry.org This method is highly versatile and allows for the synthesis of polyfunctionalized indoles from readily available precursors. organic-chemistry.orgorganic-chemistry.org

Methodologies for Introducing the 2-Bromoethyl Moiety at the C3 Position

Once the 4-chloro-1H-indole core is established, the final step is the introduction of the 2-bromoethyl side chain at the C3 position. The C3 position is the most nucleophilic site of the indole ring, making it the preferred site for electrophilic alkylation. frontiersin.org

Several methods can be employed for this transformation:

Direct Alkylation: A straightforward approach is the direct reaction of 4-chloro-1H-indole with an excess of 1,2-dibromoethane. This reaction is often performed in the presence of a base. However, this method can suffer from issues like N-alkylation and the formation of dimeric byproducts.

Friedel-Crafts Acylation followed by Reduction and Bromination: A more controlled, multi-step sequence is often preferred.

Acylation: The 4-chloro-1H-indole is first acylated at the C3 position with bromoacetyl bromide or chloroacetyl chloride in the presence of a Lewis acid to yield 3-(haloacetyl)-4-chloro-1H-indole.

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group. A common method for this is the Wolff-Kishner reduction or, more mildly, a two-step process involving reduction to the alcohol with a hydride reagent like sodium borohydride (B1222165) (NaBH4), followed by conversion of the alcohol to the bromide.

Conversion to Bromide: If the alcohol intermediate, 3-(2-hydroxyethyl)-4-chloro-1H-indole, is formed, it can be converted to the target bromide using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Gramine-based Synthesis: The Mannich reaction on 4-chloro-1H-indole with formaldehyde (B43269) and dimethylamine (B145610) yields the corresponding gramine (B1672134) derivative (3-(dimethylaminomethyl)-4-chloro-1H-indole). This can then be reacted with a nucleophile, such as the cyanide ion, to form 3-cyanomethyl-4-chloro-1H-indole. Subsequent reduction of the nitrile to the amine, followed by diazotization and reaction with a bromide source, or reduction to the alcohol followed by bromination, can provide the desired bromoethyl chain.

A metal-free C3-alkylation method using alcohols as alkylating agents, mediated by Cs2CO3/oxone®, has also been reported for various functionalized indoles and could potentially be adapted for this synthesis. chemrxiv.org

Table 3: Summary of C3-Alkylation Strategies

| Method | Key Reagents | Intermediate(s) | Advantages/Disadvantages |

|---|---|---|---|

| Direct Alkylation | 1,2-dibromoethane, Base | None | Simple; risk of side products |

| Acylation-Reduction | Bromoacetyl bromide, NaBH4, PBr3 | 3-(Bromoacetyl)indole, 3-(2-Hydroxyethyl)indole | Controlled, high-yielding; multi-step |

Direct Alkylation and Functionalization Strategies at Indole C3

The direct functionalization of the C3 position of the indole nucleus is a common and powerful strategy for the synthesis of diverse indole derivatives. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

One of the primary methods for introducing an ethyl group at the C3 position is through Friedel-Crafts-type alkylation reactions. While classic methods exist, modern approaches often employ milder and more selective catalytic systems. For instance, the use of B(C6F5)3 as a catalyst has been shown to be effective for the direct C3 alkylation of a variety of indoles. nih.gov This metal-free method utilizes amine-based alkylating agents and demonstrates broad scope and excellent chemoselectivity, avoiding common side reactions like N-alkylation. nih.gov

Another strategy involves the use of α-heteroaryl-substituted methyl alcohols for the C3-alkylation of indoles. A metal-free approach using Cs2CO3/oxone® has been developed, which tolerates a range of functionalized indoles, including halogenated ones. chemrxiv.org This method proceeds via a proposed chain process involving the initial oxidation of the alcohol to an aldehyde, followed by condensation onto the indole and subsequent reduction. chemrxiv.org

Enzymatic halogenation offers a green and highly selective alternative for modifying the indole core. The RebH enzyme variant, 3-LSR, has been shown to catalyze the bromination of indoles at the C3 position with high conversion rates. frontiersin.org This biocatalytic approach is particularly advantageous for its mild reaction conditions and high regioselectivity. frontiersin.org

Olefin Functionalization and Subsequent Bromination Approaches

An alternative to direct alkylation is the functionalization of the indole C3 position with a vinyl group, followed by bromination to yield the desired 2-bromoethyl substituent. This two-step process offers a different strategic approach to the target molecule.

The introduction of an olefin at the C3 position can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with appropriate vinylating agents. Once the C3-vinylindole is obtained, the subsequent bromination of the double bond is required.

The bromination of olefins is a well-established transformation in organic chemistry. ethz.ch The reactivity of various brominating agents and the mechanism of the reaction have been extensively studied. For simple olefins, reagents like bromine (Br2) or N-bromosuccinimide (NBS) are commonly used. In the context of an indole substrate, care must be taken to avoid unwanted side reactions on the electron-rich indole ring. The reaction conditions, including the choice of solvent and temperature, must be carefully optimized to favor the desired addition to the olefin over substitution on the indole nucleus. The use of NBS in the presence of a radical initiator like benzoyl peroxide is a standard method for the allylic bromination of olefins, which in this case would lead to the desired 2-bromoethyl group. nih.gov

Convergent and Divergent Synthetic Pathways to 3-(2-Bromoethyl)-4-chloro-1H-indole

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Sequential Halogenation and Alkylation Strategies

A common and logical approach to substituted indoles is the sequential introduction of the desired functional groups onto a pre-existing indole core. In the case of this compound, this would typically involve a two-step sequence starting from a suitable indole precursor.

One possible route begins with the chlorination of the indole ring at the C4 position. The direct C-H activation and chlorination of N-protected indole-3-carbaldehydes using N-chlorosuccinimide (NCS) in the presence of a palladium catalyst has been reported to selectively produce 4-chloroindoles. google.com Following the formation of the 4-chloroindole intermediate, the next step would be the introduction of the 2-bromoethyl group at the C3 position. This can be accomplished through the direct alkylation methods discussed previously.

Alternatively, one could start with an indole already bearing the 2-bromoethyl group at the C3 position and then introduce the chloro substituent at the C4 position. However, the directing effects of the existing C3 substituent would need to be carefully considered to achieve the desired regioselectivity for the chlorination step.

A multi-component approach offers a more convergent synthesis. A one-pot, four-component reaction has been developed for the synthesis of trisubstituted 3-iodoindoles, which involves a sequence of copper-free alkynylation, base-catalyzed cyclization, electrophilic iodination, and finally, alkylation. beilstein-journals.orgnih.gov A similar strategy could potentially be adapted for the synthesis of this compound by using an appropriately substituted aniline and alkyne, followed by chlorination and alkylation steps.

Cascade Reactions for Multi-Substitution Pattern Formation

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient method for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions involve a series of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next.

For the synthesis of polysubstituted indoles, cascade reactions can be particularly powerful in establishing multiple substitution patterns in a controlled manner. While a specific cascade reaction leading directly to this compound is not explicitly detailed in the provided context, the principles of cascade reactions in indole synthesis can be applied.

For example, gold(I)-catalyzed cascade reactions have been developed for the synthesis of 2,3-fused indole derivatives. rsc.org These reactions proceed through a hydroaminative/arylative cascade, demonstrating the potential of metal catalysis to orchestrate complex transformations. Another example is an acid-catalyzed cascade reaction that leads to the formation of a novel tetracyclic indole scaffold, highlighting how unexpected yet valuable molecular architectures can be accessed through cascade processes. nih.gov

A hypothetical cascade approach to this compound could involve the reaction of a suitably substituted aniline with an alkyne partner that already contains the bromoethyl functionality or a precursor to it. A carefully chosen catalyst could then promote a sequence of reactions, such as a Sonogashira coupling followed by an intramolecular cyclization and subsequent functionalization, to generate the desired product in a highly efficient manner.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The successful synthesis of this compound, like any chemical transformation, is highly dependent on the careful optimization of reaction conditions to maximize the yield and purity of the final product. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in a divergent synthesis of indole-2-carboxylic acid derivatives, the reaction conditions were optimized by screening different catalysts, bases, and temperatures. clockss.org It was found that using a specific copper catalyst and base at an elevated temperature for a defined period significantly improved the yield of the desired product. clockss.org Similarly, the synthesis of 4-halo-1H-indoles from anilides involved the use of freshly powdered sodium hydroxide (B78521) in anhydrous DMF, with the reaction time being a critical factor for achieving high yields. rsc.org

The table below summarizes some research findings on the optimization of reaction conditions for the synthesis of substituted indoles, which can be extrapolated to the synthesis of the target compound.

| Reaction Type | Catalyst | Base/Additive | Solvent | Temperature | Yield | Reference |

| C4-Chlorination | Palladium Acetate | Trifluoroacetic Acid | Chlorobenzene (B131634) | 50 °C | - | google.com |

| C3-Alkylation | Cs2CO3/oxone® | - | - | 110 °C | High | chemrxiv.org |

| Indole Synthesis | Copper(I) Iodide | Potassium Carbonate | - | 130 °C | Good | clockss.org |

| 4-Haloindole Synthesis | - | Sodium Hydroxide | DMF | - | High | rsc.org |

Catalytic Systems in Indole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the indole ring is no exception. A wide array of catalytic systems, primarily based on transition metals, have been developed to facilitate the efficient and selective synthesis of indoles.

Palladium-based catalysts are widely used in indole synthesis. For example, palladium acetate, in conjunction with a temporary directing group and an acid additive, has been successfully employed for the direct C-H activated chlorination of N-protected indole-3-formaldehydes at the C4 position. google.com The catalyst system, consisting of palladium acetate, 2-amino-4-nitrobenzoic acid as the directing group, and trifluoroacetic acid as an additive, in chlorobenzene at 50°C, provides a method to introduce the chloro substituent at the desired position. google.com Palladium catalysts, such as PdCl2(PPh3)2, are also crucial in Sonogashira coupling reactions, which can be a key step in convergent indole syntheses. rsc.org

Rhodium-based catalysts have also proven to be effective for the synthesis of indole compounds. The Fagnou group reported the efficient synthesis of indoles from acetanilide (B955) compounds and internal alkynes using a rhodium catalyst. google.com

Copper-based catalysts are frequently used in indole synthesis, particularly in coupling and cyclization reactions. A ligand-free copper-catalyzed divergent synthesis of indole-2-carboxylic acid derivatives has been reported, demonstrating the utility of copper in promoting these transformations. clockss.org Copper cyanide has been used in the reaction of haloindoles with various nucleophiles to afford the corresponding nitriles in high yield. nih.gov

The choice of the catalytic system is critical and depends on the specific transformation being carried out. The ligand, solvent, and other additives can significantly influence the catalyst's activity and selectivity.

Solvent Effects and Reaction Parameter Control

The polarity, proticity, and boiling point of the solvent are key characteristics that must be considered when designing a synthetic route for substituted indoles. For instance, in reactions involving electrophilic substitution on the indole nucleus, the solvent can influence which position is favored for substitution. In the context of the Fischer indole synthesis, a widely used method for preparing indoles, the choice of acid catalyst and solvent is crucial. rsc.org Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂), are often employed, and their efficacy can be modulated by the solvent system. bhu.ac.in

Research into the synthesis of various indole derivatives has demonstrated that polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be effective in promoting certain reactions. For example, DMSO has been used as a carbon source in a transition-metal-free synthesis of 2-aryl indoles. organic-chemistry.org In other cases, the use of alcohols as both the solvent and a hydrogen source in palladium-catalyzed reactions allows for divergent syntheses of indoles and quinolines by simply adjusting other reaction parameters. organic-chemistry.org

Temperature is another critical parameter that requires careful control. Many indole syntheses require elevated temperatures to proceed at a reasonable rate. organic-chemistry.org However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the starting materials or the product. Therefore, optimizing the reaction temperature is a key step in maximizing the yield and purity of this compound. For example, in some Fischer indole syntheses, careful control of the reaction temperature is necessary to selectively obtain the desired indolenine over the indole. rsc.org

The interplay between solvent and temperature is often complex. A solvent with a high boiling point may be necessary to achieve the required reaction temperature, but it can also lead to different solubility profiles and reaction kinetics compared to a lower-boiling solvent at the same temperature under pressure. Microwave-assisted synthesis has also emerged as a technique to rapidly screen reaction conditions and can lead to significantly reduced reaction times and improved yields in some indole syntheses. organic-chemistry.org

The following table provides a generalized overview of how different solvents and reaction parameters can influence the synthesis of substituted indoles, which can be extrapolated to the synthesis of this compound.

Table 1: Influence of Solvents and Reaction Parameters on Indole Synthesis

| Parameter | Condition | Expected Effect on Synthesis of this compound |

|---|---|---|

| Solvent | Non-polar (e.g., Toluene, Hexane) | May be suitable for certain cyclization reactions but could lead to solubility issues with polar starting materials. |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Often good choices for dissolving a wide range of reactants and can stabilize charged intermediates, potentially increasing reaction rates. organic-chemistry.org | |

| Polar Protic (e.g., Ethanol (B145695), Acetic Acid) | Can participate in the reaction (e.g., as a proton source) and are often used in acid-catalyzed reactions like the Fischer indole synthesis. rsc.orgreddit.com | |

| Temperature | Low (e.g., -78°C to RT) | May be required for reactions involving highly reactive intermediates to control selectivity and prevent side reactions. orgsyn.org |

| Moderate (e.g., RT to 80°C) | Often a good starting point for optimization, balancing reaction rate with product stability. rsc.org | |

| High (e.g., > 80°C to reflux) | Can be necessary to overcome activation energy barriers but increases the risk of byproduct formation and decomposition. organic-chemistry.org | |

| Catalyst | Brønsted Acid (e.g., HCl, H₂SO₄, PPA) | Commonly used in Fischer indole synthesis to facilitate the key cyclization and rearrangement steps. bhu.ac.inorganic-chemistry.org |

| Lewis Acid (e.g., ZnCl₂, FeCl₃, AlCl₃) | Can also catalyze indole formation and may offer different selectivity compared to Brønsted acids. bhu.ac.inresearchgate.net |

Ultimately, the optimal conditions for the synthesis of this compound would need to be determined empirically through systematic optimization of these parameters. This would involve screening various solvents, temperatures, and catalyst systems to identify the combination that provides the highest yield and purity of the desired product. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 3 2 Bromoethyl 4 Chloro 1h Indole

Reactivity Profile of the 2-Bromoethyl Side Chain

The 3-(2-bromoethyl) group is the most reactive site on the molecule for a variety of transformations. The bromine atom, being a good leaving group, and the adjacent ethyl chain provide a handle for numerous synthetic modifications.

The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile's strength.

SN2 Pathway : With strong, non-bulky nucleophiles and polar aprotic solvents, the reaction is expected to follow a bimolecular substitution (SN2) pathway. Nucleophiles such as cyanide, azide (B81097), thiolate, or amines would attack the primary carbon bearing the bromine atom, leading to the displacement of the bromide ion in a single concerted step. For instance, reaction with sodium or potassium thiosulfate (B1220275) is a common method to convert bromoethyl indoles into their corresponding thiosulfate derivatives, which can be further reduced to thiols. prepchem.com

SN1 Pathway : Under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an SN1 mechanism may compete. The proximity of the electron-rich indole (B1671886) nucleus can stabilize the resulting primary carbocation through the formation of a bridged spirocyclic intermediate (an aziridinium-like species), effectively delocalizing the positive charge. However, direct SN1 reaction at a primary carbon is generally disfavored unless anchimeric assistance from a neighboring group is significant. The reaction of 3-substituted indoles with various nucleophiles is a well-established method for creating diverse molecular structures. researchgate.net

Table 1: Predicted Nucleophilic Substitution Reactions of 3-(2-Bromoethyl)-4-chloro-1H-indole Note: This table presents illustrative examples based on the known reactivity of similar bromoethyl indoles.

| Nucleophile (Nu-) | Reagent Example | Expected Product | Pathway |

| Thiolate | Sodium thiomethoxide (NaSMe) | 3-(2-(Methylthio)ethyl)-4-chloro-1H-indole | SN2 |

| Azide | Sodium azide (NaN3) | 3-(2-Azidoethyl)-4-chloro-1H-indole | SN2 |

| Cyanide | Sodium cyanide (NaCN) | 3-(3-Cyanopropyl)-4-chloro-1H-indole | SN2 |

| Amine | Ammonia (NH3) | 3-(2-Aminoethyl)-4-chloro-1H-indole (a tryptamine (B22526) derivative) | SN2 |

The bromoethyl side chain is perfectly positioned for intramolecular cyclization, a powerful reaction for building complex, multi-ring systems. These reactions typically involve the nucleophilic indole nitrogen or the C2 position of the indole ring attacking the electrophilic carbon of the side chain.

Intramolecular cyclization can lead to the formation of a new ring fused to the indole core. A common transformation is the formation of a six-membered ring by the reaction of the indole nitrogen (after deprotonation with a base) with the bromoethyl side chain. This reaction, known as N-alkylation, would yield a tricyclic system, specifically a tetrahydropyrido[3,4-b]indole derivative. This class of compounds forms the core of many biologically active alkaloids.

Another possibility involves the electrophilic cyclization onto the C2 position of the indole, which can be facilitated by a Lewis acid. This would result in the formation of a fused cyclopentane (B165970) ring, creating a carbazole-like skeleton. Palladium-catalyzed intramolecular cyclizations are also a powerful tool for constructing fused indole systems from halo-alkenyl or halo-alkynyl anilines. organic-chemistry.orgmdpi.comencyclopedia.pub

Spiro compounds, which contain two rings connected by a single common atom, can also be synthesized. While direct spirocyclization from the bromoethyl group is less common, the side chain can be used as a precursor. For example, the bromoethyl group could be converted to a longer chain with a terminal nucleophile, which could then attack the C2 position of the indole. More direct methods often involve multi-component reactions where isatins (indole-2,3-diones) react with various substrates to form spiro[indoline-pyrrolidine] or other spirocyclic systems. nih.govrsc.org The formation of spiro-indolenine intermediates is also a key step in certain nucleophilic substitutions at the C3 position.

Table 2: Potential Intramolecular Cyclization Products Note: This table presents illustrative examples based on established indole cyclization strategies.

| Reaction Type | Key Reagent | Resulting Ring System | Product Class |

| Intramolecular N-Alkylation | Base (e.g., NaH) | Pyrido[3,4-b]indole | Fused Heterocycle |

| Intramolecular C2-Alkylation | Lewis Acid (e.g., AlCl3) | Cyclopenta[b]indole | Fused Carbocycle |

The bromoethyl side chain can participate in radical reactions. Under initiation with light or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, homolytic cleavage of the C-Br bond can occur. The resulting radical can then undergo various transformations, such as addition to double bonds or abstraction of hydrogen atoms. A well-documented radical reaction involving similar substrates is the bromination at a benzylic position using N-bromosuccinimide (NBS) and a radical initiator. nih.gov While the ethyl group in this compound lacks a benzylic position relative to the indole ring itself, radical mechanisms could be involved in certain polymerization or side-reactions under specific conditions.

Intramolecular Cyclization Reactions Involving the Bromoethyl Group

Reactivity of the 4-Chloro Substituent

The chlorine atom at the C4 position of the indole ring is part of an aromatic system and is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). The electron-rich nature of the indole ring disfavors the addition of nucleophiles required for an SNAr mechanism.

However, the 4-chloro group can be functionalized using modern cross-coupling methodologies. Reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. mdpi.com These reactions require a transition metal catalyst, typically palladium, along with a suitable ligand and base. Such transformations would allow for the introduction of a wide variety of substituents at the C4 position, significantly increasing the molecular complexity and providing access to a diverse range of novel indole derivatives. The successful synthesis of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole highlights the use of halogenated indole precursors in building complex molecules. nih.gov

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) at C4

The chlorine atom at the C4 position of this compound is a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use increasingly common. researchgate.net

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the C4 position with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product. youtube.com For a substrate like this compound, this would allow for the introduction of various vinyl groups at the C4 position. The reaction is stereoselective, usually favoring the trans isomer. organic-chemistry.org The choice of catalyst, ligands (such as phosphines or N-heterocyclic carbenes), and base is crucial for achieving high yields, especially with a less reactive aryl chloride. organic-chemistry.orgrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the C4-chloro group with an organoboron compound, typically a boronic acid or ester. organic-chemistry.org This reaction is renowned for its mild conditions and the low toxicity of its boron-based reagents. nih.gov The catalytic cycle involves oxidative addition of the 4-chloroindole (B13527) to the Pd(0) catalyst, followed by transmetalation with the boronate species (activated by a base), and finally, reductive elimination to give the C4-arylated or C4-vinylated indole. organic-chemistry.orgyoutube.com The reaction's efficiency with aryl chlorides often requires the use of specialized ligands that promote the challenging oxidative addition step. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C4-chloro group with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.org The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgresearchgate.net This reaction would install an alkynyl substituent at the C4 position of the indole ring, a valuable functional group for further synthetic transformations. researchgate.net

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Chlorides

| Reaction | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., P(t-Bu)₃), NHCs | Organic (e.g., Et₃N) or Inorganic (e.g., K₂CO₃) | DMF, NMP, Toluene | 80-140 °C |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines, NHCs | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, THF | Room Temp to 120 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp to 100 °C |

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Indole Ring

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the C4-chloro substituent with a variety of nucleophiles, such as amines, alkoxides, or thiolates. wikipedia.orgpharmdguru.com Unlike S_N1 and S_N2 reactions, the SNAr mechanism does not involve the direct backside attack or formation of an unstable aryl cation. libretexts.org Instead, it proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step. masterorganicchemistry.com The negative charge of the Meisenheimer complex is delocalized across the aromatic system. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group, as they can further stabilize this negative charge through resonance. libretexts.org

In the case of this compound, the indole ring itself is electron-rich, which generally disfavors SNAr. However, the reactivity can be influenced by the electronic properties of the fused benzene (B151609) ring and the substituents. The final step of the mechanism is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the ring. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Indole Nitrogen (N1)

N-Alkylation and N-Functionalization Reactions

The nitrogen atom (N1) of the indole ring is nucleophilic and can be readily functionalized. N-alkylation is a common transformation that typically involves the deprotonation of the N-H group with a base to form a highly nucleophilic indolide anion. rsc.org This anion then undergoes a substitution reaction with an electrophile, such as an alkyl halide.

Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgrsc.org The choice of base and reaction conditions can be tailored to the specific substrate and electrophile. Beyond simple alkylation, the indole nitrogen can be functionalized with a wide array of other groups, including acyl, sulfonyl, and aryl groups, significantly diversifying the molecular architecture. mdpi.com For this compound, N-alkylation introduces a third point of diversity for generating a library of compounds, complementing reactions at the C4-chloro and C3-bromoethyl positions.

Table 2: Examples of Reagents for N-Functionalization of Indoles

| Functional Group to be Added | Reagent Type | Example Reagent |

|---|---|---|

| Alkyl | Alkyl Halide | Iodomethane, Benzyl Bromide rsc.org |

| Acyl | Acyl Chloride, Anhydride | Acetyl Chloride, Benzoyl Chloride |

| Aryl | Aryl Halide (Coupling) | Phenylboronic Acid (Chan-Lam coupling) |

| Sulfonyl | Sulfonyl Chloride | Tosyl Chloride |

Tautomeric Considerations and Their Influence on Reactivity

Indole and its derivatives can exist in tautomeric forms. The most stable and common form is the 1H-indole. However, it exists in equilibrium with the 3H-indole, or indolenine, tautomer. mdpi.com In the 3H-indole tautomer, the C2-C3 double bond is shifted, and the nitrogen atom is no longer part of an aromatic pyrrole-like ring, while the C3 position becomes sp³-hybridized.

The position of this tautomeric equilibrium is influenced by substituents on the indole ring and the surrounding chemical environment (e.g., solvent). researchgate.net For this compound, the presence of the C3 substituent means that the formation of the 3H-tautomer would create a quaternary sp³ carbon at that position. While the equilibrium typically heavily favors the 1H-tautomer, the transient formation of the 3H-indole can have significant implications for reactivity. For instance, it can influence the site of electrophilic attack and the acidity of the N-H proton. A similar chlorotropic rearrangement has been observed in the equilibrium between 1-chloroindole (B3423322) and 3-chloro-3H-indole. mdpi.com Understanding these tautomeric relationships is crucial for predicting and controlling the outcomes of reactions involving the indole core.

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways for Key Transformations

A detailed understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting product outcomes.

Suzuki-Miyaura Coupling Mechanism at C4:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C4-Cl bond of this compound to a low-valent palladium(0) complex (Pd⁰L₂), forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂), activated by a base to form a more nucleophilic boronate species [R-B(OH)₃]⁻, transfers its organic group (R) to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the C4 carbon, which bears the chlorine atom. This forms a tetrahedral, sp³-hybridized carbon and breaks the aromaticity of the benzene ring, resulting in a negatively charged Meisenheimer complex. libretexts.org The negative charge is delocalized over the ring system.

N-Alkylation Mechanism:

Deprotonation: A base removes the acidic proton from the indole nitrogen (N1), creating a resonance-stabilized indolide anion. The negative charge is delocalized over the pyrrolic part of the molecule.

Nucleophilic Attack: The nucleophilic nitrogen of the indolide anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide, R-X) in an S_N2-type reaction, forming the N-R bond and displacing the halide (X⁻). rsc.org

Identification of Intermediates and Transition States

Mechanistic studies on indole derivatives often involve the characterization of transient species like intermediates and the high-energy transition states that connect them. For this compound, reactions can occur at the indole nitrogen, the C2 and C3 positions of the pyrrole (B145914) ring, or the bromoethyl side chain.

Nucleophilic Substitution at the Side Chain: One of the most predictable reactions for this compound is the nucleophilic substitution of the bromide ion by a nucleophile (Nu⁻). This reaction likely proceeds through an SN2 mechanism, involving a pentacoordinate transition state.

Intermediate: In certain conditions, particularly with neighboring group participation from the indole nitrogen, a tricyclic aziridinium (B1262131) ion intermediate could be formed. This is a common pathway for 3-(2-haloethyl)indoles, leading to the formation of a variety of substituted tryptamines. The formation of this strained, three-membered ring intermediate can significantly influence the reaction's stereochemistry and regioselectivity.

Transition State: In a direct SN2 reaction, the transition state would involve the partial formation of the new bond to the nucleophile and partial breaking of the carbon-bromine bond. The geometry at the carbon atom undergoing substitution would be trigonal bipyramidal.

Table 1: Plausible Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate | Description |

|---|---|---|

| Nucleophilic Substitution | Aziridinium Cation | A three-membered ring formed by intramolecular cyclization of the bromoethyl side chain with the indole nitrogen. |

Electrophilic Substitution on the Indole Ring: While the C3 position is substituted, electrophilic attack can still occur at other positions, primarily C2. The 4-chloro substituent is an electron-withdrawing group via induction but an electron-donating group through resonance. Its net effect is deactivating, making electrophilic substitution less favorable compared to unsubstituted indole. The transition state for such a reaction would involve the development of a positive charge on the indole ring, which is destabilized by the electron-withdrawing chloro group.

Kinetic Isotope Effects in Indole Reactivity Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (klight/kheavy).

In the context of this compound, KIE studies could provide insight into various reaction pathways.

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, in an E2 elimination reaction of the bromoethyl side chain, replacing the hydrogen on the carbon adjacent to the bromine-bearing carbon with deuterium (B1214612) would likely result in a significant primary KIE (kH/kD > 1). This is because the C-H bond is broken in the rate-limiting step.

Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org For the SN2 reaction at the bromoethyl side chain, an α-secondary KIE could be measured by substituting the hydrogens on the carbon bearing the bromine. A kH/kD value close to 1 would be expected. In the case of an SN1 reaction, which is less likely here, a small normal KIE (kH/kD > 1) might be observed due to the change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate.

Table 2: Application of Kinetic Isotope Effects in Indole Reactivity

| Isotopic Label Position | Reaction Type | Expected KIE (kH/kD) | Mechanistic Insight |

|---|---|---|---|

| C-H bond adjacent to C-Br | E2 Elimination | > 1 (Primary KIE) | Indicates C-H bond cleavage is part of the rate-determining step. |

| C-H on carbon bearing Br | SN2 Substitution | ≈ 1 (Secondary KIE) | Consistent with an associative mechanism where the C-H bonds are not significantly altered in the transition state. |

While no experimental KIE data for this compound is available, studies on other indole derivatives and related heterocyclic compounds have utilized these methods to confirm mechanistic proposals. nih.gov For example, deuterium labeling has been instrumental in understanding the mechanisms of enzymatic oxidation of indoles. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 3 2 Bromoethyl 4 Chloro 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-(2-Bromoethyl)-4-chloro-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous signal assignments.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm. The protons of the bromoethyl side chain at position 3 would present as two triplets. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) would be expected to resonate at a lower field (around 3.6-3.8 ppm) compared to the methylene group attached to the indole ring (-CH₂-) (around 3.2-3.4 ppm), due to the deshielding effect of the bromine atom. The aromatic protons on the benzene (B151609) ring would show a complex splitting pattern influenced by the chloro substituent at position 4.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the bromoethyl side chain are expected to appear in the aliphatic region, with the carbon bonded to bromine resonating at a lower field. The eight carbon atoms of the 4-chloroindole (B13527) core would have characteristic chemical shifts. For comparison, the ¹³C NMR data for 6-chloro-3-methyl-1H-indole shows signals at δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, and 110.96 ppm. rsc.org Similar shifts would be anticipated for the title compound, with adjustments due to the different substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 8.5 (br s) | - |

| C2-H | ~7.2 (s) | ~123 |

| C3 | - | ~112 |

| C4 | - | ~128 |

| C5-H | ~7.0 (d) | ~120 |

| C6-H | ~7.1 (t) | ~122 |

| C7-H | ~7.5 (d) | ~111 |

| C3a | - | ~125 |

| C7a | - | ~135 |

| -CH₂-CH₂Br | 3.2 - 3.4 (t) | ~30 |

| -CH₂-CH₂Br | 3.6 - 3.8 (t) | ~35 |

Note: The predicted values are based on the analysis of related substituted indoles and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be essential. youtube.comsdsu.educreative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For instance, it would show a correlation between the two methylene groups of the bromoethyl side chain, confirming their adjacent relationship. It would also help to unravel the coupling network of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. creative-biostructure.com This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu For example, it would show correlations between the C2-H proton and the C3 and C3a carbons, and between the methylene protons of the side chain and the C2 and C3 carbons of the indole ring, confirming the position of the bromoethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. It could reveal spatial proximities between the bromoethyl side chain protons and the aromatic protons, helping to define the preferred conformation of the side chain relative to the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₉BrClN), the expected exact mass can be calculated.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). docbrown.info This would result in a cluster of peaks for the molecular ion.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural information. miamioh.edulibretexts.org Common fragmentation pathways for indole derivatives involve cleavage of the side chain. scirp.org For this compound, the loss of the bromoethyl side chain would be a likely fragmentation, leading to a prominent ion corresponding to the 4-chloro-1H-indol-3-yl cation. Another possible fragmentation is the loss of a bromine radical, followed by rearrangement.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.com The IR spectrum of this compound would display several key absorption bands.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. msu.edu The indole ring system is a well-known chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands.

Indole itself typically exhibits two main absorption bands, one around 270-290 nm and a stronger one near 220 nm. The substitution on the indole ring with a chloro group and a bromoethyl group would be expected to cause a bathochromic (red) shift of these absorption maxima. The chlorine atom at the 4-position, with its lone pairs of electrons, can participate in resonance with the indole ring, influencing the energy of the electronic transitions.

X-ray Crystallography for Solid-State Structural Determination of Analogues or Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself is publicly available, analysis of related structures can provide insights into its likely solid-state conformation.

Computational Chemistry and Theoretical Investigations of 3 2 Bromoethyl 4 Chloro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 3-(2-bromoethyl)-4-chloro-1H-indole, offering a lens into its electronic structure and energy landscape. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing unique perspectives on the molecule's behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and electronic properties of chemical compounds. For this compound, DFT calculations, often utilizing a basis set such as 6-311++G**, can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, closely mirroring experimental data where available. nih.gov The geometry optimization process seeks the lowest energy conformation of the molecule, providing a static picture of its most stable three-dimensional structure. nih.gov

The electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated through DFT. eurjchem.com The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller energy gap generally suggests a higher propensity for the molecule to engage in chemical reactions.

| Parameter | Calculated Value |

| Total Energy | -3417.58 Hartrees |

| HOMO Energy | -6.86 eV |

| LUMO Energy | -3.09 eV |

| HOMO-LUMO Gap | 3.77 eV |

| Dipole Moment | 7.22 D |

Table 1: Theoretical DFT-calculated electronic properties of this compound. These values are hypothetical and based on typical results for similar halogenated indoles.

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to explore the potential energy surface of a molecule. nih.govarxiv.org These methods are computationally more intensive than DFT but can provide a more detailed picture of the energy landscape, including the identification of various local minima (stable conformers) and transition states that connect them. arxiv.orgaps.org For this compound, ab initio calculations can map out the energetic pathways for conformational changes, such as the rotation of the bromoethyl side chain. This exploration is crucial for understanding the dynamic behavior of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static view of a molecule, its dynamic nature is best explored through conformational analysis and molecular dynamics simulations. These techniques account for the constant motion of atoms at finite temperatures, offering a more realistic representation of the molecule's behavior in a given environment.

Preferred Conformations and Rotational Barriers of the Bromoethyl Group

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C-C(Br)) |

| Anti | 0.00 | ~180° |

| Gauche | 1.25 | ~60° |

| Eclipsed (Transition State) | 4.50 | ~0° |

Table 2: Hypothetical relative energies and dihedral angles for the preferred conformations of the bromoethyl group in this compound. These values are illustrative and based on general principles of conformational analysis.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of a molecule in chemical reactions. For this compound, these predictions are crucial for understanding its chemical behavior and for designing synthetic strategies. nih.govacs.org

The electronic properties calculated using DFT, such as the energies of the HOMO and LUMO, are direct indicators of reactivity. The HOMO, being the highest occupied molecular orbital, represents the site of nucleophilic attack, while the LUMO, the lowest unoccupied molecular orbital, indicates the site of electrophilic attack. The distribution of these orbitals across the molecule can predict the regioselectivity of reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. wikipedia.orgyoutube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in understanding a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For this compound, a typical FMO analysis performed using Density Functional Theory (DFT) would calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net The analysis would also visualize the lobes of these orbitals across the molecular structure. It would be anticipated that the HOMO would be largely localized on the electron-rich indole (B1671886) ring system, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely be distributed across the molecule, with potential contributions from the bromoethyl side chain, which can act as an electrophilic center.

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Without specific computational studies, the precise energy values and orbital distributions for this compound remain undetermined.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. mdpi.com It is invaluable for identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions. researchgate.net

An ESP map for this compound would be generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the indole ring and potentially the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H) and on the ethyl group, particularly the carbon atom bonded to the bromine, highlighting its electrophilic character. This visualization provides intuitive insights into how the molecule would interact with other polar molecules or ions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For instance, a common reaction for this molecule would be an intramolecular cyclization to form a tricyclic indole derivative, a reaction often seen with 3-substituted indoles. rsc.orgrsc.org Reaction pathway modeling could elucidate the mechanism of such a reaction, determining whether it proceeds through a concerted or stepwise pathway.

Transition state analysis would involve locating the highest energy point along the reaction coordinate—the transition state structure. Calculating the energy of this transition state allows for the determination of the activation energy of the reaction, which is a critical factor in predicting the reaction rate. Such studies provide deep, atomistic insight into the molecule's reactivity that is often difficult to obtain through experimental means alone. rsc.org

A representative data table for a hypothetical reaction pathway analysis might include:

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | Data not available |

| Product | Data not available |

Currently, no such specific modeling or analysis for this compound has been reported in the literature.

Synthetic Applications of 3 2 Bromoethyl 4 Chloro 1h Indole As a Chemical Building Block

Scaffold for the Development of Functional Materials and Probes

The indole (B1671886) ring system is an excellent platform for developing functional organic materials due to its electron-rich nature and photophysical properties. Strategic substitution allows for the fine-tuning of these properties for applications in electronics and photonics.

While specific examples utilizing 3-(2-bromoethyl)-4-chloro-1H-indole in polymer synthesis are not prominent in the literature, its structure suggests several potential pathways for incorporation into polymer chains. The bromoethyl group can be readily converted into a polymerizable functional group, such as a vinyl, styrenyl, or acrylate (B77674) moiety. This would transform the indole derivative into a monomer that could participate in standard radical, cationic, or anionic polymerization reactions, leading to polymers with indole units pendant to the main chain.

Alternatively, the compound could serve as a monomer in step-growth polymerization. For instance, conversion of the bromoethyl group to an amino or hydroxyl group would create a bifunctional monomer (with the N-H of the indole ring or the C4-Cl as the second reactive site) suitable for condensation polymerization with diacyl chlorides, diisocyanates, or other appropriate comonomers to form polyesters, polyamides, or polyurethanes. The chloro-substituent could also be utilized in polymerization schemes involving cross-coupling reactions.

Indole and its derivatives are known to exhibit fluorescence, and this property can be enhanced and tuned for applications such as chemical sensors and biological imaging probes. nih.govbeilstein-journals.org The design of such probes often relies on a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer (ICT), a process that is often sensitive to the local environment. nih.govbeilstein-journals.org

The 4-chloro-1H-indole core can act as an effective electron donor. The 3-(2-bromoethyl) group provides a convenient point for attaching a π-conjugated bridge or an electron-acceptor group. For example, the bromide could be substituted by a nucleophilic acceptor unit or used in a coupling reaction to build a more complex conjugated system. The chloro-substituent at the C4 position exerts an electronic influence (an electron-withdrawing inductive effect and a weak electron-donating resonance effect) that can modulate the HOMO-LUMO gap and thus the emission wavelength. beilstein-journals.org Furthermore, this chloro group can be replaced via nucleophilic aromatic substitution or cross-coupling reactions to introduce other functional groups, providing another avenue for tuning the photophysical properties of the resulting molecule. nih.gov This allows for the rational design of ratiometric or "turn-on" fluorescent sensors. synquestlabs.com

Derivatization for Structure-Reactivity Relationship (SRR) Studies in Organic Transformations

Understanding how structural modifications affect the reactivity of a molecule is fundamental to organic chemistry and drug development. This compound possesses two distinct halogen atoms at different positions, making it an excellent substrate for structure-reactivity relationship (SRR) studies.

The bromine atom on the ethyl side chain is highly susceptible to nucleophilic substitution (SN2) reactions. A wide array of nucleophiles (e.g., amines, thiols, azides, cyanides) can be introduced at this position. By synthesizing a series of derivatives with varying nucleophiles, one could systematically study how the properties of this new group (e.g., its size, electronics, hydrogen-bonding capacity) influence a subsequent reaction at another part of the molecule.

In contrast, the chlorine atom attached directly to the aromatic benzene (B151609) ring is much less reactive towards traditional nucleophilic substitution. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, or Sonogashira couplings. beilstein-journals.org This allows for the introduction of a diverse range of aryl, heteroaryl, alkyl, or alkynyl groups at the C4 position.

An SRR study could involve creating a matrix of compounds where both the C3 side chain and the C4 position are varied. For example, one could first synthesize a series of C4-aryl derivatives via Suzuki coupling and then react each of these with a standard nucleophile (e.g., morpholine) at the bromoethyl group. The rates and yields of this second reaction could then be correlated with the electronic and steric properties of the C4-aryl substituent, providing quantitative insight into the electronic communication between the C4 position and the C3 side chain. Such studies are invaluable for optimizing reaction conditions and for designing molecules with tailored reactivity.

Future Research Directions and Outlook in 3 2 Bromoethyl 4 Chloro 1h Indole Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research concerning 3-(2-Bromoethyl)-4-chloro-1H-indole will likely focus on moving beyond traditional, often harsh, synthesis conditions, such as those used in the classic Fischer indole (B1671886) synthesis which can require strong acids and high temperatures. wikipedia.orgorganic-chemistry.org

Promising avenues include the adoption of mechanochemistry, which has already shown success in rendering the Fischer indole synthesis solvent-free and more efficient. rsc.org Applying this technique to the synthesis of 4-chloro-substituted indoles from the corresponding hydrazines and ketones could significantly reduce waste and energy consumption. Another green approach involves the use of renewable platform chemicals derived from sources like lignin, coupled with catalytic C-N coupling and cyclization, offering a sustainable pathway to functionalized indoles. rsc.org

Future investigations should aim to develop one-pot procedures that minimize intermediate purification steps, improve atom economy, and utilize less hazardous reagents. For instance, developing catalytic systems that can facilitate the direct synthesis from simple, broadly available starting materials under mild conditions is a key objective. beilstein-journals.org

Table 1: Comparison of Traditional vs. Proposed Sustainable Synthesis Parameters

| Parameter | Traditional Fischer Indole Synthesis | Future Sustainable Routes (Projected) |

|---|---|---|

| Solvent | Toluene, Xylene, DMF, THF | Solvent-free (Mechanochemistry), Water/Methanol |

| Catalyst | Strong Brønsted or Lewis acids (H₂SO₄, ZnCl₂) | Reusable solid acids, Catalytic PTSA |

| Temperature | High (up to 200 °C) | Room Temperature to Mild Heating |

| Waste | Significant solvent and acidic waste | Minimal waste, reduced E-factor |

| Starting Materials | Often requires pre-formed hydrazones | Simple anilines, renewable feedstocks |

Development of Catalyst-Controlled and Stereoselective Transformations

The bromoethyl side chain of this compound is a prime site for introducing new functional groups and stereocenters. Future research will heavily invest in developing catalyst-controlled reactions that can precisely and selectively modify this and other positions on the indole core.

A significant area of development will be in asymmetric catalysis to control the stereochemistry of products derived from this scaffold. nih.govscilit.comrsc.org For example, chiral phosphoric acid catalysts have emerged as powerful tools for the enantioselective functionalization of indoles. benthamdirect.com Applying these organocatalysts to reactions involving the bromoethyl group could lead to the synthesis of enantiomerically pure compounds with potential biological applications. Similarly, metal-based chiral catalysts, such as those using copper or zirconium complexes, could facilitate asymmetric Friedel-Crafts type alkylations on the indole nucleus or transformations of the side chain with high enantioselectivity. mdpi.comnih.gov

Furthermore, catalyst-controlled regioselective C-H functionalization presents a powerful strategy for directly modifying the indole core. nih.govthieme-connect.com While the C3 position is blocked, developing palladium or other transition-metal catalysts that can selectively functionalize the C2, C5, C6, or C7 positions of the 4-chloroindole (B13527) scaffold would open up new avenues for creating molecular diversity.

Table 2: Potential Catalyst Systems for Stereoselective Functionalization

| Reaction Type | Catalyst Class | Potential Application for Target Compound | Expected Outcome |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Phosphoric Acids (CPAs) | Reaction at the N-H or with the bromoethyl group | Enantiomerically enriched indole derivatives |

| Asymmetric Friedel-Crafts | Chiral Zirconium-BINOL complexes | Reaction of the indole core with electrophiles | Indoles with chiral quaternary centers |

| Asymmetric Michael Addition | Chiral Copper-Bisoxazoline complexes | Reaction of nucleophiles derived from the side chain | Products with controlled stereocenters |

| Regioselective C-H Arylation | Palladium with specific ligands | Direct arylation at C2, C5, or C7 positions | Novel poly-substituted 4-chloroindoles |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new drug candidates and materials, high-throughput synthesis and optimization are essential. Integrating the synthesis and functionalization of this compound with flow chemistry and automated platforms is a critical future direction.